2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a structurally complex heterocyclic acetamide featuring a pentazatricyclo[7.3.0.0²,⁶]dodeca-tetraene core substituted with a 4-chlorophenyl group and an N-[(4-methoxyphenyl)methyl]acetamide side chain. Its synthesis likely involves cyclization strategies to assemble the nitrogen-rich polycyclic framework, followed by coupling reactions to introduce the 4-chlorophenyl and methoxybenzylacetamide moieties. Structural characterization of such compounds often employs X-ray crystallography, leveraging tools like the SHELX program suite for refinement and validation .
Properties
Molecular Formula |
C23H19ClN6O3 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-33-18-8-2-15(3-9-18)13-25-21(31)14-30-23(32)28-10-11-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h2-12H,13-14H2,1H3,(H,25,31) |
InChI Key |
HVDQFYSOYNGGRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Origin of Product |
United States |
Biological Activity
The compound 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the pentazatricyclo framework followed by the introduction of functional groups such as the 4-chlorophenyl and 4-methoxyphenyl moieties. The structural complexity is indicative of potential interactions with biological targets.
Anticancer Activity
Recent studies have focused on the anticancer properties of similar compounds derived from the pentazatricyclo framework. For instance, derivatives with 4-chlorophenyl substitutions have shown significant cytotoxicity against various cancer cell lines.
-
Cell Viability Assays :
- The compound was tested against A549 human lung adenocarcinoma cells using an MTT assay. Results indicated that compounds with similar structural features exhibited a reduction in cell viability ranging from 61% to 78% compared to controls .
- Notably, compounds with additional methoxy substitutions demonstrated enhanced activity compared to their unsubstituted counterparts.
- Structure-Activity Relationship (SAR) :
Antiviral Activity
Research into related compounds has also explored antiviral properties. For example, certain derivatives have been tested for their activity against tobacco mosaic virus (TMV), showing promising inhibition rates around 50% at specific concentrations .
Study 1: Anticancer Efficacy in Lung Cancer Models
In a comparative study involving several derivatives of similar structures, one compound exhibited a significant reduction in A549 cell viability (64%) while maintaining relatively low toxicity towards non-cancerous HSAEC1-KT cells . This highlights the potential for selective targeting of cancerous cells while sparing healthy tissue.
Study 2: Antiviral Screening
A series of sulfonamide derivatives containing chlorophenyl groups were synthesized and screened for antiviral activity against TMV. Compounds demonstrated varying degrees of inhibition, with some achieving up to 42% inhibition at a concentration of 0.5 mg/mL . The results suggest that structural modifications can enhance antiviral properties.
Data Tables
| Compound ID | Structure Type | Cell Line Tested | Viability (%) | Inhibition Rate (%) |
|---|---|---|---|---|
| Compound A | Pentazatricyclo | A549 | 64 | N/A |
| Compound B | Sulfonamide | TMV | N/A | 42 |
| Compound C | Hydrazone | A549 | 78 | N/A |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its pentazatricyclo core and substituent profile. Below is a comparative analysis with analogues from recent literature:
Key Findings from Comparative Studies
- Heteroatom Influence : The target compound’s pentazatricyclo core (5N) may enhance hydrogen-bonding interactions compared to sulfur-containing analogues (e.g., thia-substituted compound in ) or oxygen-rich systems (e.g., trioxa compound in ). This could improve binding affinity in biological targets but reduce solubility due to increased lipophilicity.
- Biological Activity : While direct pharmacological data for the target compound are unavailable, analogues like the thia-substituted tetraazatetracyclo compound show anticancer activity, suggesting the pentazatricyclo scaffold may also interact with kinase domains.
- Crystallographic Insights : Structural studies on the hexaazatricyclo analogue (R factor = 0.035) confirm planar geometry in the heterocyclic core, a feature likely shared by the target compound, which could stabilize π-π stacking interactions in protein binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
